molecular formula C21H28O2 B1684287 Guggulsterone CAS No. 39025-23-5

Guggulsterone

Cat. No.: B1684287
CAS No.: 39025-23-5
M. Wt: 312.4 g/mol
InChI Key: WDXRGPWQVHZTQJ-OSJVMJFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guggulsterone is a 3-hydroxy steroid. It has a role as an androgen.
This compound is a natural product found in Commiphora mukul and Commiphora wightii with data available.

Mechanism of Action

Target of Action

(Z)-Guggulsterone, also known as Guggulsterone or Z-Guggulsterone, is a plant sterol derived from the gum resin of Commiphora wightii . The primary targets of (Z)-Guggulsterone are certain nuclear receptors, especially the farnesoid X receptor (FXR), which regulates bile acids and cholesterol metabolism . It also targets transcription factors, including nuclear factor-kappa B and signal transducer and activator of transcription 3 .

Mode of Action

(Z)-Guggulsterone acts as an antagonist of the farnesoid X receptor . This interaction with its targets leads to the regulation of gene expression, which plays important roles in the development of inflammation and tumorigenesis . (Z)-Guggulsterone has been shown to downregulate the expression of proteins involved in anti-apoptotic, cell survival, cell proliferation, angiogenic, metastatic, and chemoresistant activities in tumor cells .

Biochemical Pathways

(Z)-Guggulsterone affects several biochemical pathways. It has been shown to inhibit and suppress the proliferation of a wide range of cancer cells by decreasing intrinsic mitochondrial apoptosis, regulating NF-kB/STAT3/β-Catenin/PI3K/Akt/CHOP pathway, modulating the expression of associated genes/proteins, and inhibiting angiogenesis . It also reduces β-catenin/TCF-4 complex and Wnt/β-catenin targeting genes, indicating that β-catenin signaling pathway is the target for guggulipid-induced growth inhibition and apoptosis in human breast cancer .

Pharmacokinetics

The pharmacokinetics of (Z)-Guggulsterone reveal that it has an absolute bioavailability of 42.9% after oral administration in rats, with a half-life of around 10 hours in this species, indicating a good pharmacokinetic profile . Plasma concentration of (Z)-Guggulsterone decreases rapidly following oral administration and is eliminated from systemic circulation with a terminal half-life of approximately 0.74 hours .

Result of Action

The molecular and cellular effects of (Z)-Guggulsterone’s action are significant. It has been shown to significantly affect various types of cancer by inducing apoptotic pathways, inhibiting cell proliferation, and regulating the expression of genes involved in apoptosis . It also has hypolipidemic effects .

Action Environment

The action, efficacy, and stability of (Z)-Guggulsterone can be influenced by environmental factors. For instance, isomerisation can be induced by heat, light, and acid catalysis to convert E-guggulsterone into the corresponding Z-isomer . Furthermore, the gum resin from guggul plants, from which (Z)-Guggulsterone is derived, has been used for thousands of years in Ayurveda to treat various disorders, indicating that the compound’s action may be influenced by the traditional medicinal environment .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4+/t15-,17+,18+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXRGPWQVHZTQJ-OSJVMJFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1033539
Record name Guggulsterone Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1033539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39025-23-5
Record name Z-Guggulsterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39025-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guggulsterone, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039025235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guggulsterone Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1033539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUGGULSTERONE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CST3U34GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guggulsterone
Reactant of Route 2
Guggulsterone
Reactant of Route 3
Guggulsterone
Reactant of Route 4
Guggulsterone
Reactant of Route 5
Guggulsterone
Reactant of Route 6
Guggulsterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.